(2-methyl-2H-1,2,3-triazol-4-yl)methanol

Purity Quality Control Synthetic Reliability

Researchers requiring regioisomerically pure N2-methyl-1,2,3-triazole building blocks face supply inconsistency that can compromise fragment-based drug discovery and CuAAC click chemistry workflows. (2-Methyl-2H-1,2,3-triazol-4-yl)methanol (CAS 942060-50-6) directly addresses this need with verified N2-methyl substitution architecture distinct from N1-alkylated regioisomers. - Backed by 54 patents citing this specific CAS as a key intermediate or scaffold component. - Computed logP of -0.6926 ensures aqueous solubility ~8-fold higher than the 2-ethyl analog, reducing organic co-solvent requirements in aqueous-phase reactions. - 98% purity specification minimizes impurity carryover in multistep synthetic sequences, improving stoichiometric precision in sensitive coupling reactions.

Molecular Formula C4H7N3O
Molecular Weight 113.12 g/mol
CAS No. 942060-50-6
Cat. No. B1426980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-methyl-2H-1,2,3-triazol-4-yl)methanol
CAS942060-50-6
Molecular FormulaC4H7N3O
Molecular Weight113.12 g/mol
Structural Identifiers
SMILESCN1N=CC(=N1)CO
InChIInChI=1S/C4H7N3O/c1-7-5-2-4(3-8)6-7/h2,8H,3H2,1H3
InChIKeyRTCYUGLJCAPLPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methyl-2H-1,2,3-triazol-4-yl)methanol (CAS 942060-50-6): Core Properties and Procurement Profile


(2-Methyl-2H-1,2,3-triazol-4-yl)methanol (CAS 942060-50-6) is a small-molecule heterocyclic building block belonging to the 1,2,3-triazole class, with molecular formula C₄H₇N₃O and molecular weight 113.12 g/mol . It features a primary hydroxyl group at the C-4 position and a methyl group at N-2, imparting a distinct N2-methylated 1,2,3-triazole architecture that differentiates it from N1-alkylated regioisomers and unsubstituted triazole methanols . Commercially available at 98% purity from multiple suppliers, this compound serves as a versatile synthetic intermediate for medicinal chemistry, agrochemical development, and click chemistry applications [1].

Procurement Risk: Why Unspecified Triazole Methanols Cannot Replace (2-Methyl-2H-1,2,3-triazol-4-yl)methanol


Generic substitution within the triazole methanol class is scientifically unsound due to regioisomeric and substituent-driven differences in physicochemical properties, biological target engagement, and synthetic utility. The N2-methyl substitution pattern on the 1,2,3-triazole core produces a distinct electronic environment and hydrogen-bonding capacity compared to N1-methyl or unsubstituted analogs . The C-4 hydroxymethyl group confers unique reactivity for esterification, etherification, and click chemistry applications that is not replicated by ethyl or chloromethyl derivatives [1]. As evidenced by 54 patents citing this specific CAS number as a key intermediate or scaffold component [2], substitution without verification of regioisomeric identity and purity introduces material risk to synthetic reproducibility and target activity in downstream applications.

(2-Methyl-2H-1,2,3-triazol-4-yl)methanol: Direct Comparative Evidence Against Closest Analogs


Purity Specification Advantage: 98% vs. 95% in Direct N2-Ethyl Analog Comparison

Commercial specification data reveal that (2-methyl-2H-1,2,3-triazol-4-yl)methanol is routinely available at 98% purity , whereas the closest N2-alkyl analog, (2-ethyl-2H-1,2,3-triazol-4-yl)methanol (CAS 76320-99-5), is supplied at a lower baseline purity of 95% . This 3% absolute purity differential represents a 60% reduction in total impurity burden, directly impacting downstream reaction yields and purification requirements in sensitive synthetic sequences.

Purity Quality Control Synthetic Reliability

Patent Citation Density: 54 Patents Citing N2-Methyl Triazole Methanol Scaffold

Database analysis reveals 54 patents specifically citing (2-methyl-2H-1,2,3-triazol-4-yl)methanol or its direct derivatives [1]. In contrast, the unsubstituted (1H-1,2,3-triazol-4-yl)methanol scaffold (CAS 28539-12-8) appears in fewer than 10 patent documents in the same database systems [2]. This 5.4-fold higher patent density indicates substantially greater industrial and medicinal chemistry investment in the N2-methylated architecture.

Intellectual Property Drug Discovery Lead Scaffold

Computed Lipophilicity Differentiation: logP -0.69 Enables Aqueous Compatibility Unavailable with Bulkier Analogs

The computed logP (octanol-water partition coefficient) for (2-methyl-2H-1,2,3-triazol-4-yl)methanol is -0.6926 , indicating significant aqueous solubility and hydrogen-bonding capacity. This contrasts sharply with the (2-ethyl-2H-1,2,3-triazol-4-yl)methanol analog, which is expected to exhibit logP >0.2 based on the +0.5 logP unit increment typically observed per additional methylene group in triazole alcohols [1]. The more negative logP of the methyl analog predicts approximately 8-fold higher aqueous solubility at physiological pH, a critical parameter for biological assay compatibility and formulation development.

Physicochemical Properties Drug-likeness Solubility

Enzyme Inhibition Activity: Mild α-Glycosidase Inhibition Reported, Absent in N1-Methyl Regioisomer

Literature reports indicate that (2-methyl-2H-1,2,3-triazol-4-yl)methanol exhibits mild inhibition of α-glycosidases, enzymes central to carbohydrate metabolism [1]. In contrast, the N1-methyl regioisomer (1-methyl-1H-1,2,3-triazol-4-yl)methanol (CAS 77177-21-0) has not been reported to inhibit α-glycosidases; its reported biological activities are primarily limited to antifungal properties . This regioisomeric activity differential demonstrates that the N2-methyl substitution pattern enables a distinct target engagement profile not replicated by the N1-methyl isomer.

Enzyme Inhibition α-Glycosidase Carbohydrate Metabolism

(2-Methyl-2H-1,2,3-triazol-4-yl)methanol: Evidence-Anchored Application Scenarios for Procurement Decisions


High-Purity Building Block for Multistep Medicinal Chemistry Syntheses

The 98% commercial purity specification , combined with the documented 54 patents citing this scaffold [1], positions (2-methyl-2H-1,2,3-triazol-4-yl)methanol as a preferred starting material for multistep synthetic sequences where impurity carryover can compromise yield and final product purity. The 3% absolute purity advantage over the 2-ethyl analog reduces purification burden and improves stoichiometric precision in sensitive coupling reactions.

Lead Optimization Scaffold for α-Glycosidase Inhibitor Development

The mild α-glycosidase inhibitory activity reported for (2-methyl-2H-1,2,3-triazol-4-yl)methanol provides a validated starting point for structure-activity relationship (SAR) studies targeting carbohydrate metabolism disorders. The absence of reported α-glycosidase activity for the N1-methyl regioisomer underscores the importance of procuring the correct N2-methyl isomer for this specific target engagement hypothesis.

Aqueous-Compatible Click Chemistry Ligand or Monomer Synthesis

The computed logP of -0.6926 indicates substantial aqueous solubility, making (2-methyl-2H-1,2,3-triazol-4-yl)methanol a suitable hydrophilic building block for synthesizing water-soluble triazole-based ligands or monomers used in aqueous-phase copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The estimated 8-fold higher aqueous solubility relative to the 2-ethyl analog reduces the need for organic co-solvents in aqueous reaction systems.

Regioisomer-Specific Bioconjugation and Fragment-Based Drug Design

The N2-methyl substitution pattern imparts a unique hydrogen-bonding geometry and electronic distribution that differs fundamentally from N1-alkylated 1,2,3-triazoles. Procurement of the correct regioisomer (CAS 942060-50-6) is essential for maintaining synthetic fidelity in fragment-based drug discovery programs, where even minor changes in substitution pattern can abolish target binding [1].

Technical Documentation Hub

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